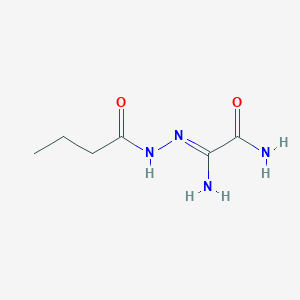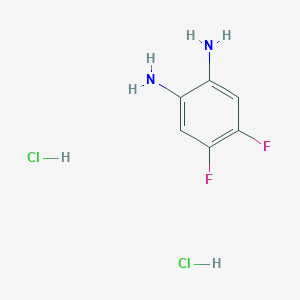
4,5-Difluoro-o-phenylenediamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-o-phenylenediamine dihydrochloride, also known as DFPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFPD is a fluorinated derivative of o-phenylenediamine and is used as a building block in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 4,5-Difluoro-o-phenylenediamine dihydrochloride is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins in the target cells. For example, 4,5-Difluoro-o-phenylenediamine dihydrochloride has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been found to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways.
Biochemical And Physiological Effects
4,5-Difluoro-o-phenylenediamine dihydrochloride has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in bacterial cells. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been shown to disrupt the cell membrane integrity and increase the permeability of bacterial cells. In mammalian cells, 4,5-Difluoro-o-phenylenediamine dihydrochloride has been found to induce apoptosis and inhibit cell proliferation. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been shown to have anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
4,5-Difluoro-o-phenylenediamine dihydrochloride has several advantages for lab experiments. It is readily available and relatively inexpensive. 4,5-Difluoro-o-phenylenediamine dihydrochloride is also stable under normal laboratory conditions and can be easily stored. However, 4,5-Difluoro-o-phenylenediamine dihydrochloride has some limitations. It is toxic and can be hazardous if not handled properly. 4,5-Difluoro-o-phenylenediamine dihydrochloride is also highly reactive and can react with other chemicals in the laboratory, leading to unwanted byproducts.
Future Directions
4,5-Difluoro-o-phenylenediamine dihydrochloride has several potential applications in various fields of science. Future research can focus on the development of new synthetic routes for 4,5-Difluoro-o-phenylenediamine dihydrochloride and its derivatives. 4,5-Difluoro-o-phenylenediamine dihydrochloride can also be used as a starting material for the synthesis of new fluorescent dyes and pharmaceuticals. Further studies can also investigate the mechanism of action of 4,5-Difluoro-o-phenylenediamine dihydrochloride and its potential as a therapeutic agent for various diseases. Additionally, 4,5-Difluoro-o-phenylenediamine dihydrochloride can be studied for its environmental impact and toxicity. Overall, 4,5-Difluoro-o-phenylenediamine dihydrochloride has promising potential for future research and development in various fields of science.
Synthesis Methods
The synthesis of 4,5-Difluoro-o-phenylenediamine dihydrochloride involves the reaction of o-phenylenediamine with hydrofluoric acid and sodium nitrite. The reaction is carried out in the presence of a reducing agent such as sodium sulfite or sodium thiosulfate. The resulting product is then treated with hydrochloric acid to obtain 4,5-Difluoro-o-phenylenediamine dihydrochloride in the form of dihydrochloride salt. The yield of 4,5-Difluoro-o-phenylenediamine dihydrochloride can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Scientific Research Applications
4,5-Difluoro-o-phenylenediamine dihydrochloride has been extensively studied for its potential applications in various fields of science. It has been used as a precursor for the synthesis of fluorescent dyes, pharmaceuticals, and agrochemicals. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been studied for its antimicrobial, anticancer, and antiviral properties. It has been shown to inhibit the growth of various bacterial and fungal strains. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
properties
CAS RN |
123470-46-2 |
|---|---|
Product Name |
4,5-Difluoro-o-phenylenediamine dihydrochloride |
Molecular Formula |
C6H8Cl2F2N2 |
Molecular Weight |
217.04 g/mol |
IUPAC Name |
4,5-difluorobenzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C6H6F2N2.2ClH/c7-3-1-5(9)6(10)2-4(3)8;;/h1-2H,9-10H2;2*1H |
InChI Key |
INASJXRZZRLVPS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1F)F)N)N.Cl.Cl |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



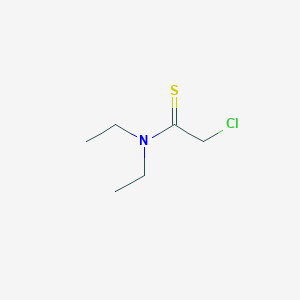
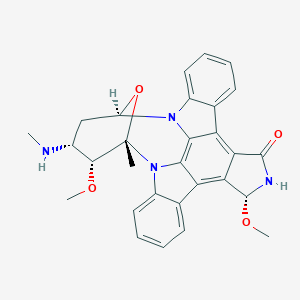
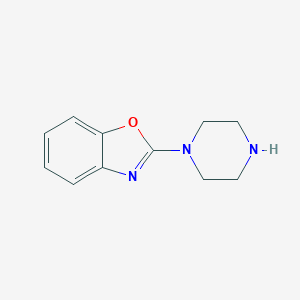
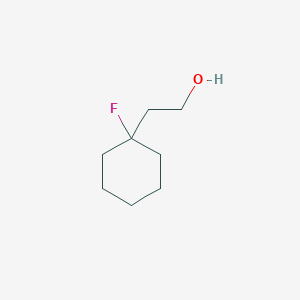
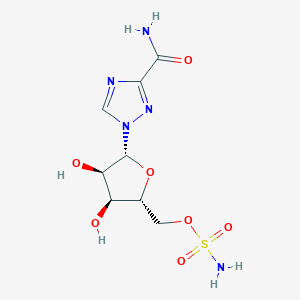
![4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide](/img/structure/B40921.png)
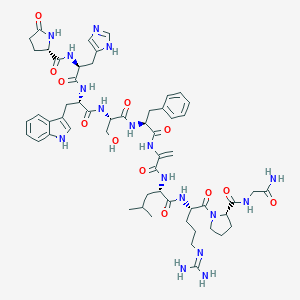
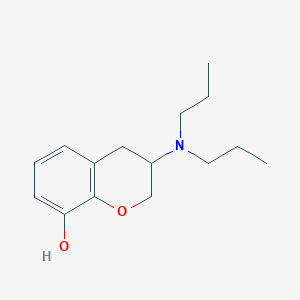
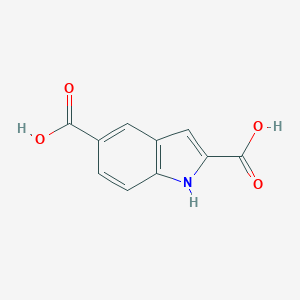
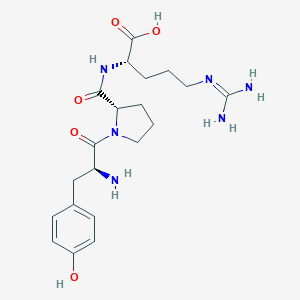
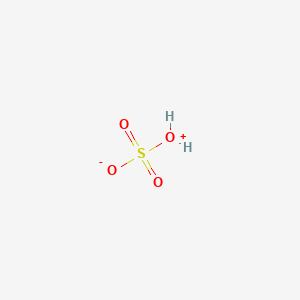

![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)
